3-Amino-3-(2-methylpyridin-4-yl)propanoic acid
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Overview
Description
3-Amino-3-(2-methylpyridin-4-yl)propanoic acid is an organic compound with the molecular formula C9H12N2O2. It is a derivative of propanoic acid, featuring an amino group and a methyl-substituted pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-methylpyridin-4-yl)propanoic acid typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product on a larger scale. The use of automated systems helps in maintaining consistency and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-methylpyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
3-Amino-3-(2-methylpyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-methylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-methylphenyl)propanoic acid
- 2-Amino-3-(2-methylpyridin-4-yl)propanoic acid
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid
Uniqueness
3-Amino-3-(2-methylpyridin-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-amino-3-(2-methylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-7(2-3-11-6)8(10)5-9(12)13/h2-4,8H,5,10H2,1H3,(H,12,13) |
InChI Key |
RISTWYAUNREKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C(CC(=O)O)N |
Origin of Product |
United States |
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